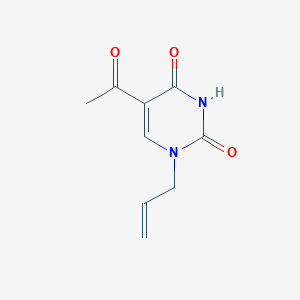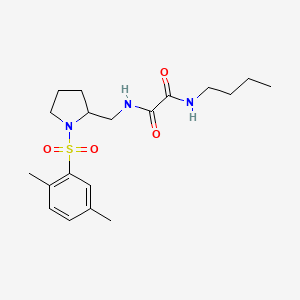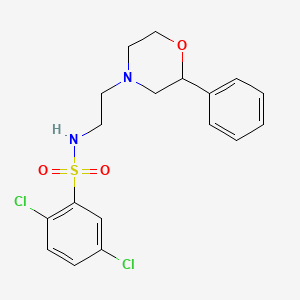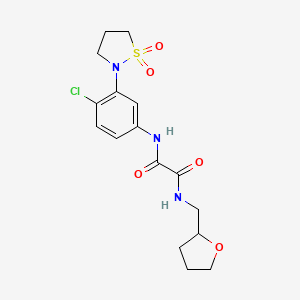![molecular formula C17H19ClN2O5S B2374347 N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide CAS No. 158751-78-1](/img/structure/B2374347.png)
N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide” is a chemical compound with the CAS Number: 158751-78-1 . It has a molecular weight of 398.87 .
Molecular Structure Analysis
The linear formula of this compound is C17H19ClN2O5S . The InChI code is 1S/C17H19ClN2O5S/c1-24-14-6-4-12 (18)10-13 (14)17 (21)20-8-7-11-3-5-15 (25-2)16 (9-11)26 (19,22)23/h3-6,9-10H,7-8H2,1-2H3, (H,20,21) (H2,19,22,23) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 398.87 . It is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Cardiac Electrophysiological Activity
Research has explored the synthesis and cardiac electrophysiological activities of N-substituted benzamides, indicating potential for developing new selective class III agents for arrhythmias. Compounds with structural similarities to N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide exhibited comparable potency in vitro, suggesting their role in cardiac electrophysiology studies (Morgan et al., 1990).
Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists
Indazole arylsulfonamides, with structural considerations akin to N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide, have been synthesized and evaluated as human CCR4 antagonists. This research contributes to understanding how such compounds can be developed for therapeutic applications, especially in modulating immune responses (Procopiou et al., 2013).
Serotonin 4 Receptor Agonists
A series of benzamide derivatives, including those with similarities to the chemical structure , have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds demonstrate selective agonist activity at serotonin 4 (5-HT4) receptors, offering potential as prokinetic agents with reduced side effects (Sonda et al., 2004).
Bioanalytical Method Development
Quantitative analysis of compounds structurally related to N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide in biological matrices like mouse plasma and whole blood has been developed. This demonstrates the compound's relevance in pharmacokinetic studies and the need for accurate bioanalytical methods to measure such compounds in biological samples (Zalavadia, 2016).
Antioxidant and Enzymatic Activity Screening
N-substituted benzene sulfonamides, with structural elements related to the compound , have been synthesized and screened for their antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase. Such studies highlight the compound's potential in developing treatments for conditions where oxidative stress and enzymatic dysregulation are factors (Fatima et al., 2013).
Structural Studies
Investigations into the solid-state structure of compounds like glibenclamide, which shares structural motifs with N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide, contribute to our understanding of how structural features affect the pharmacological properties of these compounds (Sanz et al., 2012).
Safety and Hazards
作用機序
Target of Action
The primary targets of the compound, also known as 5-Chloro-2-methoxy-N-(4-methoxy-3-sulfamoylphenethyl)benzamide, are currently unknown. The compound’s structure suggests it may interact with proteins that have affinity for sulfonamide and methoxy groups .
Mode of Action
The presence of the methoxy groups could also suggest interactions with proteins that have affinity for these groups .
Biochemical Pathways
Sulfonamide compounds are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth . The methoxy groups may also influence the compound’s interactions with various biochemical pathways .
Pharmacokinetics
Sulfonamide compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other sulfonamide compounds, it may inhibit the growth of certain bacteria by interfering with their folic acid synthesis .
特性
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-14-6-4-12(18)10-13(14)17(21)20-8-7-11-3-5-15(25-2)16(9-11)26(19,22)23/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)(H2,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXIRRHDWBILHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2374265.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2374266.png)


![2-(2,4-dichlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2374273.png)
![2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2374274.png)

![hexyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2374277.png)


![2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2374282.png)

![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2374286.png)
![(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2374288.png)